molecular formula C10H14ClNO B12983879 1-(3-Chloro-4-methylphenyl)-2-methoxyethanamine

1-(3-Chloro-4-methylphenyl)-2-methoxyethanamine

Cat. No.: B12983879
M. Wt: 199.68 g/mol
InChI Key: JANJKYYRMAQRCI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, along with a methoxyethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-2-methoxyethanamine typically involves the reaction of 3-chloro-4-methylphenylamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenylamines.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-2-methoxyethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-2-methoxyethanamine can be compared with other similar compounds such as:

    1-(3-Chloro-4-methylphenyl)urea: This compound has a similar phenyl ring structure but differs in the side chain.

    1-(3-Chloro-4-methylphenyl)-3-methyl-urea: Another related compound with a different functional group on the side chain.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO/c1-7-3-4-8(5-9(7)11)10(12)6-13-2/h3-5,10H,6,12H2,1-2H3

InChI Key

JANJKYYRMAQRCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(COC)N)Cl

Origin of Product

United States

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